Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride
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Description
Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride (DDSSC) is a new drug developed to treat erectile dysfunction. It is a derivative of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor that is used to treat erectile dysfunction. DDSSC is a novel compound that has been developed to increase the efficacy of sildenafil and to reduce the side effects associated with its use.
Scientific Research Applications
Theoretical Investigations
A theoretical study explored the stability of sildenafil tautomers, providing insights into the compound's structural and energetic preferences. This research utilized computational methods to analyze sildenafil's tautomeric forms, aiding in understanding the compound's chemical behavior and stability (Pajka, Lelek-Borkowska, & Zborowski, 2022).
Synthetic Approaches
Research on the synthesis of sulfonyl chlorides, to which Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride is related, highlights their utility in creating various pharmaceuticals, herbicides, and other chemical products. A novel synthesis method using chlorine dioxide offers a simpler, high-yield process, emphasizing the compound's significance in industrial and laboratory settings (Lezina, Rubtsova, & Kuchin, 2011).
Pharmacological Research
Investigations into sildenafil analogues have identified new compounds with potential for treating erectile dysfunction, highlighting the ongoing search for more potent and selective inhibitors. These studies not only contribute to medical therapeutics but also to the understanding of molecular interactions and drug design (Toque et al., 2008).
Host-Guest Interactions
The interaction between sildenafil and cyclodextrins has been studied to enhance the solubility of sildenafil, a key factor in its bioavailability and therapeutic efficacy. This research underscores the importance of host-guest chemistry in pharmaceutical sciences, offering insights into drug formulation strategies (Suwandecha et al., 2017).
properties
IUPAC Name |
4-hydroxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c1-3-4-10-12-13(20(2)19-10)15(22)18-14(17-12)9-7-8(25(16,23)24)5-6-11(9)21/h5-7,21H,3-4H2,1-2H3,(H,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHOUVFSCFLVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611624 |
Source
|
Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride | |
CAS RN |
139756-27-7 |
Source
|
Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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